molecular formula C8H5ClN2O2 B167731 6-Chloroquinazoline-2,4(1H,3H)-dione CAS No. 1640-60-4

6-Chloroquinazoline-2,4(1H,3H)-dione

Cat. No.: B167731
CAS No.: 1640-60-4
M. Wt: 196.59 g/mol
InChI Key: IGWJEWGQUFOVDP-UHFFFAOYSA-N
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Description

6-Chloroquinazoline-2,4(1H,3H)-dione is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a chlorine atom at the 6th position and the dione functionality at the 2nd and 4th positions make this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroquinazoline-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with phosgene or its derivatives, followed by chlorination at the 6th position. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization and chlorination processes .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 6-Chloroquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Quinazoline derivatives, including 6-Chloroquinazoline-2,4(1H,3H)-dione, have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: The compound is used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 6-Chloroquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, certain quinazoline derivatives are known to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell proliferation and survival. By inhibiting this receptor, the compound can induce apoptosis in cancer cells and inhibit tumor growth .

Comparison with Similar Compounds

Uniqueness: The presence of the chlorine atom at the 6th position in 6-Chloroquinazoline-2,4(1H,3H)-dione imparts unique chemical reactivity and biological activity compared to its analogs. This substitution can influence the compound’s ability to interact with molecular targets and enhance its potency in various applications .

Properties

IUPAC Name

6-chloro-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWJEWGQUFOVDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60307724
Record name 6-Chloroquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1640-60-4
Record name 1640-60-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194820
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloroquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a 500-mL 3-necked round-bottom flask, was placed a solution of 2-amino-5-chlorobenzoic acid (10 g, 58.48 mmol, 1.00 equiv) in water (100 mL), acetic acid (8 g, 133.33 mmol, 2.24 equiv). This was followed by the addition of NaOCN (8.2 g, 126.15 mmol, 2.13 equiv). The mixture was stirred for 30 mins at 30° C. To this was added sodium hydroxide (86 g, 2.15 mol, 37.00 equiv). The resulting solution was stirred overnight at 30° C. The solids were collected by filtration. The residue was dissolved in water. The pH value of the solution was adjusted to 7 with hydrogen chloride (12 mol/L). The solids were collected by filtration. This resulted in 5 g (44%) of 6-chloroquinazoline-2,4(1H,3H)-dione as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Name
NaOCN
Quantity
8.2 g
Type
reactant
Reaction Step Three
Quantity
86 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of 5-chloroanthranilamide (3.4 g)in tetrahydrofuran (50 mL) was added phosgene (16 mL, 1.93M solution in toluene) via an addition funnel. The reaction mixture was stirred at room temperature for 4 hours and then heated to reflux for another two hours. The reaction mixture was concentrated to a total volume about 10 mL. After cooling, the title compound (3.72 g) having the following physical data, was collected by filtration and dried in vacuum.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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